1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate
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Overview
Description
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate is a complex organic compound that features a diazepane ring fused with an indene structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The sulfate dihydrate form indicates that it is a sulfate salt with two molecules of water of crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate typically involves multiple steps:
Formation of the Indene Derivative: The initial step often involves the synthesis of the indene derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Diazepane Ring: The diazepane ring can be synthesized by reacting the indene derivative with ethylenediamine under controlled conditions. This step may require the use of catalysts and specific temperature and pressure conditions to ensure the correct formation of the diazepane ring.
Sulfonation and Crystallization: The final step involves the sulfonation of the diazepane-indene compound to form the sulfate salt. This is typically done using sulfuric acid. The compound is then crystallized from an aqueous solution to obtain the dihydrate form.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the cyclization and diazepane formation steps, and large-scale crystallizers for the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions but can include various functionalized derivatives of the original compound, such as hydroxyl, carbonyl, or alkyl-substituted products.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate involves its interaction with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, potentially inhibiting or activating them. The indene structure may also play a role in binding to specific sites on proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane hydrochloride
- 1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane nitrate
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane sulfate dihydrate is unique due to its sulfate dihydrate form, which can influence its solubility, stability, and reactivity compared to other salts like hydrochloride or nitrate. This uniqueness can make it more suitable for specific applications where these properties are critical.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-2-yl)-1,4-diazepane;sulfuric acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.H2O4S.2H2O/c1-2-5-13-11-14(10-12(13)4-1)16-8-3-6-15-7-9-16;1-5(2,3)4;;/h1-2,4-5,14-15H,3,6-11H2;(H2,1,2,3,4);2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGSKVXQSMQJMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CC3=CC=CC=C3C2.O.O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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